molecular formula C12H27NO6 B8507362 tris(2-(methoxymethoxy)ethyl)amine CAS No. 211919-60-7

tris(2-(methoxymethoxy)ethyl)amine

Cat. No.: B8507362
CAS No.: 211919-60-7
M. Wt: 281.35 g/mol
InChI Key: NRTKFSQKHCMEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Tris(2-(methoxymethoxy)ethyl)amine can be synthesized by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This method involves the following steps:

    Reactants: 2-(2-methoxyethoxy)ethanol, ammonia gas, hydrogen gas.

    Catalyst: Raney nickel.

    Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Mechanism of Action

The mechanism of action of tris(2-(methoxymethoxy)ethyl)amine involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming complexes with metal ions and other substrates. This enhances the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Tris(2-(methoxymethoxy)ethyl)amine is unique due to its combination of cryptand and crown ether properties with an open chain structure. Similar compounds include:

Properties

CAS No.

211919-60-7

Molecular Formula

C12H27NO6

Molecular Weight

281.35 g/mol

IUPAC Name

2-(methoxymethoxy)-N,N-bis[2-(methoxymethoxy)ethyl]ethanamine

InChI

InChI=1S/C12H27NO6/c1-14-10-17-7-4-13(5-8-18-11-15-2)6-9-19-12-16-3/h4-12H2,1-3H3

InChI Key

NRTKFSQKHCMEMO-UHFFFAOYSA-N

Canonical SMILES

COCOCCN(CCOCOC)CCOCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 270.6 grams of potassium t-butoxide in 1,800 ml of tetrahydrofuran, 100.0 grams of triethanolamine in 200 ml of tetrahydrofuran was added dropwise over 10 minutes while stirring under ice cooling. After 40 minutes of stirring, 194.5 grams of chloromethyl methyl ether was added dropwise over 30 minutes while continuing stirring under ice cooling. After 30 minutes of stirring, 75.2 grams of potassium t-butoxide was added while continuing stirring under ice cooling. After 20 minutes of stirring, 54.0 grams of chloromethyl methyl ether was added dropwise over 10 minutes while continuing stirring under ice cooling. After 40 minutes of stirring, 500 ml of methanol was added. After 30 minutes of stirring, the reaction solution was filtered with a sufficient amount of Celite, and the residue was washed with ether. The filtrate was concentrated under vacuum, and the resulting oily matter was distilled under vacuum. On analysis by 1H-NMR, the thus collected oily matter was found to be tris(2-methoxymethoxyethyl)amine, designated Amine 1. Amount 139.9 grams, yield 74.2%.
Quantity
270.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
194.5 g
Type
reactant
Reaction Step Two
Quantity
75.2 g
Type
reactant
Reaction Step Three
Quantity
54 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.